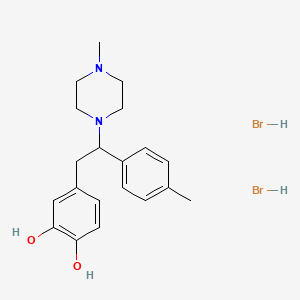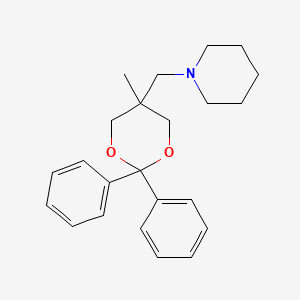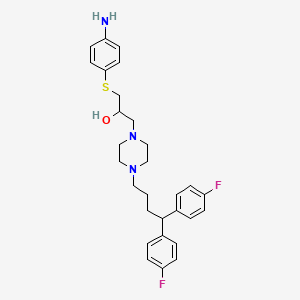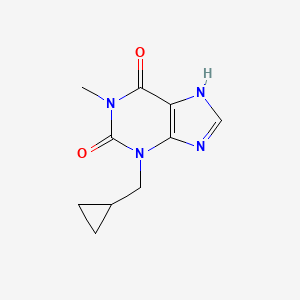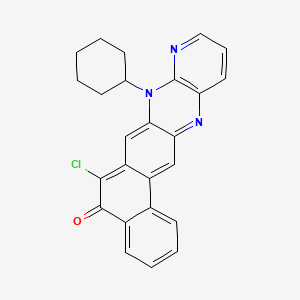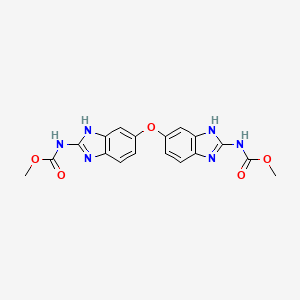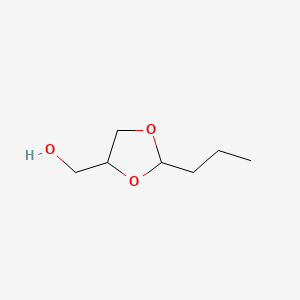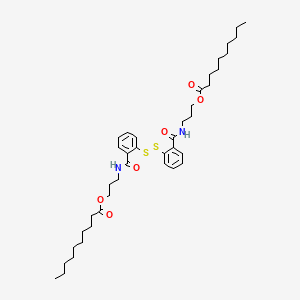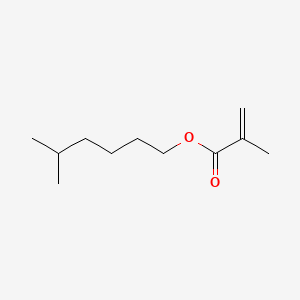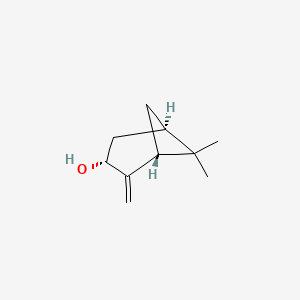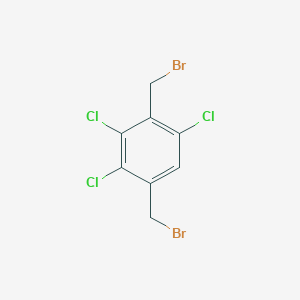
1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 145839 is a chemical compound that has garnered significant interest in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
準備方法
The synthesis of NSC 145839 involves several steps and specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound. Detailed protocols for the preparation of NSC 145839 can be found in specialized chemical literature and databases .
化学反応の分析
NSC 145839 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. Detailed information on the chemical reactions of NSC 145839 can be found in chemical databases and research articles .
科学的研究の応用
NSC 145839 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 145839 is investigated for its potential therapeutic applications, including its effects on specific molecular targets. In industry, it is used in the development of new materials and chemical processes. The versatility of NSC 145839 makes it a valuable compound in multiple research domains .
作用機序
The mechanism of action of NSC 145839 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved. Detailed studies on the mechanism of action of NSC 145839 can provide insights into its potential therapeutic applications and help guide further research .
類似化合物との比較
NSC 145839 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but NSC 145839 may exhibit distinct biological or chemical activities. A comparison of NSC 145839 with other compounds can help identify its unique features and potential advantages in specific applications. Lists of similar compounds and detailed comparisons can be found in chemical databases and research articles .
特性
CAS番号 |
21912-82-3 |
|---|---|
分子式 |
C8H5Br2Cl3 |
分子量 |
367.3 g/mol |
IUPAC名 |
1,4-bis(bromomethyl)-2,3,5-trichlorobenzene |
InChI |
InChI=1S/C8H5Br2Cl3/c9-2-4-1-6(11)5(3-10)8(13)7(4)12/h1H,2-3H2 |
InChIキー |
MNVJKUQOUPHPBI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)CBr)Cl)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


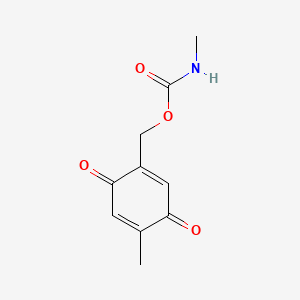
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
